molecular formula C9H16BF4N3O3 B057385 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate CAS No. 105832-38-0

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

Cat. No. B057385
M. Wt: 301.05 g/mol
InChI Key: YEBLHMRPZHNTEK-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate” is a chemical compound with the molecular formula C9H16BF4N3O3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The molecular weight is 301.05 g/mol . More detailed structural analysis would require specific spectroscopic data which is not available from the current search results.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 301.05 g/mol .

Scientific Research Applications

  • Anticonvulsant Agents : A study designed and synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).

  • Conducting Polymers : Derivatives of bis(pyrrol-2-yl) arylenes, including those related to 2-(2,5-Dioxopyrrolidin-1-yl), have been synthesized for their use in conducting polymers. These polymers exhibit low oxidation potentials and high stability in their conducting form (Sotzing et al., 1996).

  • Peptide Coupling Reagents : Thiouronium salts derived from 2-mercaptopyridine-1-oxide and 1,1,3,3-tetramethylurea or 1,3-dimethylpropyleneurea have been employed as reagents in solution and solid-phase peptide coupling chemistry, demonstrating effectiveness in reducing racemization during peptide synthesis (Albericio et al., 2001).

  • Oxadiazole Synthesis : The synthesis of 1,2,4-oxadiazoles from carboxylic acids using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate as an activating agent has been described, providing a method for the synthesis of these compounds (Poulain et al., 2001).

  • Fluorescent Labeling of Biopolymers : A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been synthesized for use in labeling amine residues in biopolymers, offering potential applications in biological assays (Crovetto et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The compound should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLHMRPZHNTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431911
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

CAS RN

105832-38-0
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 2
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 3
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 4
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

Citations

For This Compound
5
Citations
B Barlaam, S Cosulich, S Degorce… - Journal of Medicinal …, 2015 - ACS Publications
Several studies have highlighted the dependency of PTEN deficient tumors to PI3Kβ activity and specific inhibition of PI3Kδ has been shown activity against human B-cell cancers. We …
Number of citations: 84 pubs.acs.org
R Lengacher - 2021 - zora.uzh.ch
Cytectrenes (complexes of the type [(η5-C5HnR5-n) 99mTc (CO) 3]) are of great interest for SPECT-tracer development due to their very high chemical and physiological stability. …
Number of citations: 0 www.zora.uzh.ch
R Lengacher, R Alberto - Coordination Chemistry Reviews, 2021 - Elsevier
99m Tc is one of the most frequently used isotopes in medicinal nuclear imaging. The two parts of this review summarize the chemistry of 99m Tc-cytectrenes of the type [η 5 -(C 5 H 5 ) …
Number of citations: 7 www.sciencedirect.com
U Yngve, P Söderman, M Svensson… - Chemistry & …, 2012 - Wiley Online Library
In this study, we explored the effect of bioisostere replacement in a series of glycogen synthase kinase 3 (GSK3) inhibitors based on the imidazopyridine core. The synthesis and …
Number of citations: 5 onlinelibrary.wiley.com
北條恵子, 内藤瑞 - Drug Delivery System, 2023 - jstage.jst.go.jp
1. はじめに水中での脱水縮合反応, つまり,「水」 を取り除きながら結合を形成させる反応を, 取り除くべき 「水」 の中で行うことを意味する. 一見, 非効率な反応のように感じられるが,「水」 で満たされた…
Number of citations: 2 www.jstage.jst.go.jp

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